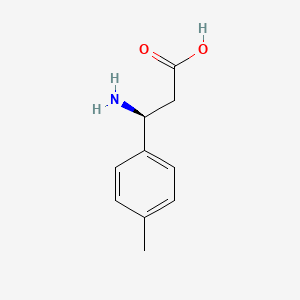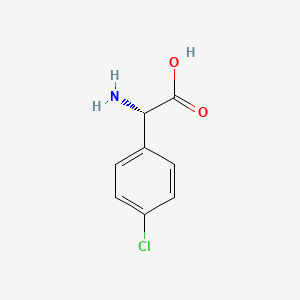
Methyl Perfluorodecanoate
概要
説明
Methyl Perfluorodecanoate is a type of per- and polyfluoroalkyl substance (PFAS), which are synthetic compounds characterized by multiple carbon-fluorine bonds . PFAS are used in a wide range of applications due to their high stability .
Synthesis Analysis
The synthesis of Methyl Perfluorodecanoate can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Another synthetic pathway involves the reaction of acid chlorides with alcohols to yield an ester .Molecular Structure Analysis
The molecular structure of Methyl Perfluorodecanoate involves a perfluorinated methyl group or a perfluorinated methylene group . The carbon in an R–CF2–O– or R–CF2–Si– group is a perfluorinated methylene carbon .Chemical Reactions Analysis
Methyl Perfluorodecanoate, like other esters, can undergo hydrolysis in an aqueous solution using an acid catalyst . The rate of reaction depends on the ester concentration . The hydrolysis of Methyl Perfluorodecanoate is a first-rate order reaction .Physical And Chemical Properties Analysis
Methyl Perfluorodecanoate has a boiling point of 193 °C and a density of 1.762 g/mL at 25 °C . It is a clear colorless liquid .科学的研究の応用
Environmental Monitoring
“Methyl Perfluorodecanoate” is a type of per- and polyfluoroalkyl substances (PFASs), which are synthetic organic compounds with multiple carbon-fluorine bonds . These compounds are emerging as environmental contaminants due to their toxic, bioaccumulative, and environmentally persistent properties . Therefore, they are often used in environmental monitoring studies. For instance, a new analytical method has been developed for the analysis of 15 perfluorinated compounds, including “Methyl Perfluorodecanoate”, in different water
Safety and Hazards
将来の方向性
作用機序
Target of Action
Methyl Perfluorodecanoate, a derivative of Perfluorodecanoic Acid (PFDA), primarily targets cytochrome P450 enzymes , specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) , a receptor that regulates lipid metabolism .
Mode of Action
The compound interacts with its targets by increasing the expression of the cytochrome P450 enzymes, Cyp2B10 and 4A14 . This interaction leads to changes in the body’s metabolic processes. Furthermore, the activation of PPARα suggests that Methyl Perfluorodecanoate may influence lipid metabolism, potentially altering the body’s lipid profile .
Biochemical Pathways
The primary biochemical pathway affected by Methyl Perfluorodecanoate is the lipid metabolism pathway , regulated by PPARα . The activation of this receptor can lead to changes in the body’s lipid profile, potentially impacting various downstream effects related to lipid metabolism.
Pharmacokinetics
PFDA is known to be resistant to heat, oil, stains, grease, and water, suggesting a high degree of stability
Result of Action
The molecular and cellular effects of Methyl Perfluorodecanoate’s action are primarily related to its impact on metabolic processes. By increasing the expression of certain cytochrome P450 enzymes and activating PPARα, it can influence the body’s lipid metabolism . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl Perfluorodecanoate. For instance, exposure to the compound can occur through various routes, including inhalation of indoor and outdoor air, ingestion of contaminated water and food, and direct dermal contact with products containing the compound . These environmental factors can potentially influence the compound’s bioavailability and overall effect on the body.
特性
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHNYDPNSFJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369822 | |
| Record name | Methyl Perfluorodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-79-9 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Perfluorodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)






![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)



![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)